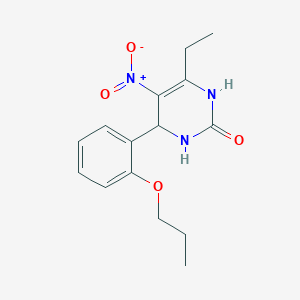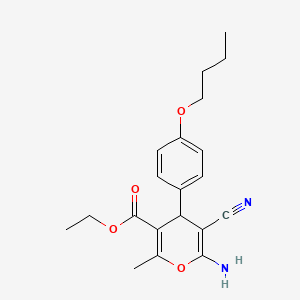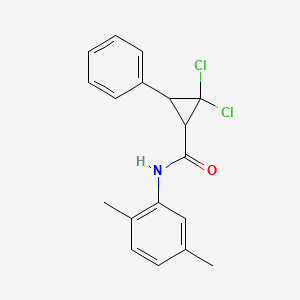
6-ethyl-5-nitro-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-ethyl-5-nitro-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone" is a derivative of pyrimidinone, a class of compounds known for their diverse chemical and biological properties. Pyrimidinones have been extensively studied for their potential in various applications, including pharmaceuticals, due to their structural versatility and reactivity.
Synthesis Analysis
Synthesis strategies for pyrimidinone derivatives generally involve the condensation reactions of suitable precursors. For example, the synthesis of related compounds typically employs reactions between nitroso compounds and hydroperoxides or the cyclization of amino-carbonyl compounds with halides or sulfonates to introduce various substituents, including ethyl, nitro, and propoxyphenyl groups into the pyrimidinone ring (Artem’eva & Petrova, 2022).
Molecular Structure Analysis
Molecular structure determinations, often through X-ray crystallography, reveal the planarity or near-planarity of the pyrimidinone core, with substituents affecting the overall molecular conformation and packing in the crystal lattice. For instance, studies on similar compounds show how nitro and propoxyphenyl groups influence the molecular geometry and intermolecular interactions, leading to diverse crystalline arrangements (Savant et al., 2015).
Chemical Reactions and Properties
Pyrimidinones undergo various chemical reactions, including acylation, nitrosation, and reduction, which can modify their chemical properties significantly. For instance, reactions involving nitroso groups and subsequent acylation can lead to the formation of novel derivatives with distinct chemical functionalities (Oppenländer, Pfoertner, & Schönholzer, 1988).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structures. The presence of ethyl, nitro, and propoxyphenyl groups affects these properties, as seen in polymorphic studies and differential scanning calorimetry analyses of similar compounds (Miyamae, Kitamura, Tada, Koda, & Yasuda, 1991).
特性
IUPAC Name |
6-ethyl-5-nitro-4-(2-propoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-9-22-12-8-6-5-7-10(12)13-14(18(20)21)11(4-2)16-15(19)17-13/h5-8,13H,3-4,9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXNYQQSICCZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5194681.png)
![3-(butylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5194683.png)
![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)
![2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B5194702.png)





![N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5194759.png)
![methyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5194763.png)
![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)